Iron acetylacetone

Catalog No.
S1505078
CAS No.
14024-18-1
M.F
C15H24FeO6
M. Wt
356.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron acetylacetone

CAS Number

14024-18-1

Product Name

Iron acetylacetone

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;iron

Molecular Formula

C15H24FeO6

Molecular Weight

356.19 g/mol

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3+;2*4-3-;

InChI Key

LZKLAOYSENRNKR-RKFKAVRRSA-N

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]

Catalysis in Organic Syntheses

Scientific Field: Organic chemistry and catalysis.

Application Summary: Iron acetylacetonate (Fe(acac)₃) serves as a versatile catalyst in various organic syntheses. Its applications range from hydrogen atom transfer to cross-coupling reactions and as a Lewis acid. Consequently, the exceptional utility of Fe(acac)₃ has been demonstrated in several total syntheses .

Experimental Methods:

    Reaction Conditions: Fe(acac)₃ is typically used as a homogeneous catalyst in solution.

    Substrate Selection: Researchers choose appropriate substrates based on the desired reaction type (e.g., hydrogenation, isomerization, coupling).

    Reaction Setup: Fe(acac)₃ is added to the reaction mixture, along with other reagents.

    Temperature and Time: Reaction conditions (temperature, time) are optimized for specific transformations.

Outcomes:

Polymer Science

Scientific Field: Polymer chemistry and materials science.

Application Summary: Fe(acac)₃ is employed in the synthesis of functional polymers. It acts as a catalyst for polymerization reactions, leading to well-defined polymer structures.

Experimental Methods:

    Polymerization Reactions: Fe(acac)₃ is added to monomers (e.g., styrene, acrylates) to initiate polymerization.

    Controlled Polymerization: Fe(acac)₃ allows for controlled/living polymerization techniques (e.g., ATRP, RAFT).

Outcomes:

Iron acetylacetone, specifically iron(III) acetylacetonate, is a coordination compound with the formula Fe C5H7O2)3\text{Fe C}_5\text{H}_7\text{O}_2)_3. It is commonly known as tris(acetylacetonato)iron(III) and is characterized by its red, air-stable solid form that is soluble in nonpolar organic solvents. This compound features acetylacetonate ligands, which are bidentate, meaning they can form two bonds with the iron center, creating a stable chelate structure. Iron acetylacetonate is notable for its applications in catalysis and material synthesis due to its unique electronic properties and reactivity .

  • Toxicity: Fe(acac)3 exhibits moderate oral toxicity (LD50 (rat) = 1872 mg/kg).
  • Flammability: Not readily flammable.
  • Reactivity: May react with strong oxidizing agents.
  • Safety Precautions: Standard laboratory safety practices should be followed when handling Fe(acac)3. Wear gloves, eye protection, and a lab coat when working with this compound.
, particularly as a catalyst in organic synthesis. Some significant reactions include:

  • Cross-Coupling Reactions: It has been shown to catalyze the reaction of N-sulfonyl oxaziridines with olefins to form 1,3-oxazolidine products .
  • Dimerization of Isoprene: The compound can catalyze the dimerization of isoprene, producing a mixture of cyclooctadiene derivatives .
  • Ring-Opening Polymerization: It facilitates the ring-opening polymerization of 1,3-benzoxazine .

These reactions highlight its versatility as a catalyst in various organic transformations.

Iron acetylacetonate can be synthesized through several methods:

  • From Iron(III) Hydroxide:
    • Iron(III) hydroxide is reacted with acetylacetone in the absence of buffers to yield highly crystalline tris(acetylacetonato)iron(III) .
  • From Iron(III) Chloride:
    • A common laboratory synthesis involves dissolving anhydrous iron(III) chloride in water and adjusting the pH with potassium hydroxide to precipitate ferric oxyhydroxide. This intermediate is then reacted with acetylacetone to produce iron acetylacetonate .

These methods are relatively straightforward and yield good quantities of the product.

Iron acetylacetonate finds extensive applications across various fields:

  • Catalysis: Used as a catalyst in organic reactions, particularly in cross-coupling and polymerization processes .
  • Material Science: Employed in thin-film deposition techniques such as chemical vapor deposition and atomic layer deposition .
  • Analytical Chemistry: Serves as a precursor for synthesizing other iron-containing compounds used in analytical applications.

Its high purity and stability under normal conditions make it valuable for industrial applications.

Interaction studies involving iron acetylacetonate primarily focus on its catalytic properties and reactivity with various substrates. Research indicates that it can effectively facilitate reactions that involve complexation with organic molecules, enhancing reaction rates and yields. Additionally, studies on its electrochemical behavior have shown that it undergoes redox reactions that are relevant for applications in electrochemistry .

Iron acetylacetonate belongs to a broader class of metal acetylacetonates. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Tris(acetylacetonato)iron(III)Fe C5H7O2)3\text{Fe C}_5\text{H}_7\text{O}_2)_3Air-stable; used widely in catalysis
Iron(II) acetylacetonateFe C5H7O2)2\text{Fe C}_5\text{H}_7\text{O}_2)_2Less stable than iron(III); used in different catalytic roles
Copper(II) acetylacetonateCu C5H7O2)2\text{Cu C}_5\text{H}_7\text{O}_2)_2Exhibits distinct color changes; used in dyeing processes
Nickel(II) acetylacetonateNi C5H7O2)2\text{Ni C}_5\text{H}_7\text{O}_2)_2Known for its catalytic activity; forms stable complexes

Iron acetylacetonate stands out due to its robust stability and effectiveness as a catalyst compared to other metal complexes, making it particularly valuable in organic synthesis.

Physical Description

Dry Powder
Dark red powder; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

356.092224 g/mol

Monoisotopic Mass

356.092224 g/mol

Heavy Atom Count

22

UNII

118BHF260P

Other CAS

14024-18-1

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Iron, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

Dates

Modify: 2023-08-15

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